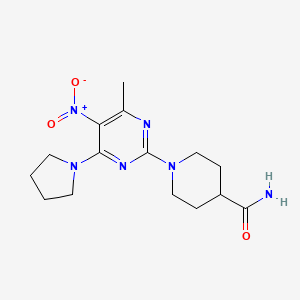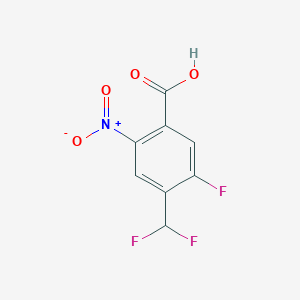![molecular formula C14H12N4O3S B2376847 2-(tio)acetato de bencilo 2-((4-oxo-4,5-dihidro-1H-pirazolo[3,4-d]pirimidin-6-il)tio) CAS No. 877630-53-0](/img/new.no-structure.jpg)
2-(tio)acetato de bencilo 2-((4-oxo-4,5-dihidro-1H-pirazolo[3,4-d]pirimidin-6-il)tio)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The unique structure of benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate makes it a valuable candidate for various scientific research applications.
Aplicaciones Científicas De Investigación
Benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate has several scientific research applications :
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: The compound is investigated for its anticancer properties, showing cytotoxic effects against various cancer cell lines.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
The compound “benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate” is a derivative of the pyrazolo[3,4-d]pyrimidine class . Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that have been described with a wide range of biological potential . They have shown affinity towards adenosine receptors , and their close similarity with the purine bases adenine and guanine makes them potential targets for various biological activities .
Mode of Action
Pyrazolo[3,4-d]pyrimidines have been found to exhibit various biological activities, including antiviral , antimicrobial , and anticancer activities. These activities are likely due to their interaction with various cellular targets, leading to changes in cellular processes.
Biochemical Pathways
For instance, their antiviral activity suggests an interaction with viral replication pathways , while their antimicrobial activity indicates a potential disruption of bacterial cell processes .
Result of Action
Given the biological activities associated with pyrazolo[3,4-d]pyrimidines, the compound could potentially inhibit the growth of certain viruses, bacteria, or cancer cells .
Métodos De Preparación
The synthesis of benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate typically involves the following steps :
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved by the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-aminopyrazole with formamide or formic acid can yield the pyrazolo[3,4-d]pyrimidine scaffold.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate in high purity.
Análisis De Reacciones Químicas
Benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thioacetate moieties, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and amines.
Comparación Con Compuestos Similares
Benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives :
Pyrazolo[3,4-d]pyrimidine: This core structure is common among various kinase inhibitors, but the benzyl thioacetate group provides unique properties, such as enhanced lipophilicity and improved cellular uptake.
Thioglycoside Derivatives: Compounds like thioglycoside derivatives of pyrazolo[3,4-d]pyrimidine also exhibit kinase inhibition but differ in their sugar moieties, affecting their solubility and bioavailability.
Similar compounds include:
- Pyrazolo[3,4-d]pyrimidine derivatives with different substituents
- Thioglycoside derivatives of pyrazolo[3,4-d]pyrimidine
- Other kinase inhibitors with similar core structures
Propiedades
Número CAS |
877630-53-0 |
|---|---|
Fórmula molecular |
C14H12N4O3S |
Peso molecular |
316.34 |
Nombre IUPAC |
benzyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetate |
InChI |
InChI=1S/C14H12N4O3S/c19-11(21-7-9-4-2-1-3-5-9)8-22-14-16-12-10(6-15-18-12)13(20)17-14/h1-6H,7-8H2,(H2,15,16,17,18,20) |
Clave InChI |
HSGCOWNJGDRSIK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2376766.png)

![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol](/img/structure/B2376768.png)

![methyl 3-[6-[(2-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2376770.png)


![N-cyclohexyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2376777.png)


![N-(4-chlorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2376784.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2376786.png)

